Shp2-IN-25 -

Shp2-IN-25

Catalog Number: EVT-15273605
CAS Number:
Molecular Formula: C22H20F3N7S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to SHP2 as a Therapeutic Target in Oncogenic Signaling

Role of SHP2 in RAS/ERK, PI3K/AKT, and JAK-STAT Pathways

SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor phosphatase that functions as a critical signaling node in multiple oncogenic cascades. Structurally, it comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a catalytic PTP domain, and a C-terminal tail with tyrosine phosphorylation sites (Y542/Y580) [1] [9]. In its basal state, SHP2 autoinhibits via N-SH2 domain occlusion of the PTP active site. Activation occurs when phosphotyrosine ligands (e.g., from RTKs, cytokine receptors) bind the SH2 domains, inducing conformational opening and catalytic activation [9] [4].

SHP2’s primary oncogenic function lies in its role as a positive regulator of the RAS-ERK pathway. Upon growth factor stimulation (e.g., EGFR, PDGFR), SHP2 dephosphorylates RasGAP and Sprouty proteins – negative regulators of RAS – thereby prolonging RAS-GTP loading and enabling RAF-MEK-ERK signaling [1] [10]. This is further amplified through SHP2’s recruitment to adapters like GAB1/2, forming complexes that activate SOS1-mediated RAS nucleotide exchange [1] [8].

Beyond RAS-ERK, SHP2 exerts context-dependent modulation of other pathways:

  • PI3K/AKT: SHP2 dephosphorylates inhibitory sites on PI3K regulatory subunits, facilitating AKT activation. Conversely, it can also attenuate AKT by dephosphorylating positive regulators in certain cancers [10] [7].
  • JAK-STAT: SHP2 dampens cytokine-driven JAK-STAT signaling by dephosphorylating STAT proteins (e.g., STAT1/3/5). However, in RTK-driven contexts, it may enhance STAT3 activation via ERK crosstalk [7] [6].

Table 1: SHP2-Mediated Regulation of Key Signaling Pathways

PathwaySHP2 ActionMolecular TargetsFunctional Outcome
RAS-RAF-ERKActivationRasGAP, Sprouty, SOS1-GRB2Enhanced proliferation, survival
PI3K-AKTBimodalPI3K subunits, PDK1Metabolic reprogramming, apoptosis resistance
JAK-STATSuppressionSTAT1/3/5Immune evasion, inflammation control

SHP2 Dysregulation in Tumorigenesis and Immune Evasion Mechanisms

SHP2 dysregulation occurs via mutational activation or overexpression across malignancies. Gain-of-function (GOF) mutations (e.g., E76K, A72S, D61G) cluster at the N-SH2/PTP interface, destabilizing autoinhibition and rendering SHP2 constitutively active [1] [8]. These mutations drive juvenile myelomonocytic leukemia (JMML), acute myeloid leukemia (AML), and solid tumors like neuroblastoma and colon cancer [1] [10]. In non-mutated cancers (e.g., breast, lung adenocarcinoma), SHP2 overexpression or hyperactivation facilitates tumor progression by amplifying RTK signaling [10].

SHP2 also enables immune evasion through:

  • PD-1/PD-L1 Axis: In T cells, SHP2 is recruited to phosphorylated PD-1 ITIM/ITSMs, dephosphorylating proximal kinases (e.g., ZAP70, LCK), thereby dampening TCR signaling and promoting exhaustion [1] [5].
  • Tumor Microenvironment (TME): Tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) depend on SHP2 for cytokine signaling (e.g., IL-6/JAK), fostering immunosuppressive niches [5] [10].

This dual role in tumor-intrinsic signaling and immune suppression positions SHP2 as a pleiotropic target for combinatorial therapies [1] [5].

Rationale for Allosteric Inhibition Over Catalytic Site Targeting

Traditional catalytic-site inhibitors of SHP2 faced significant challenges:

  • Selectivity Issues: The PTP active site is highly conserved among phosphatases, making selective inhibition difficult. Catalytic inhibitors (e.g., sodium stibogluconate) exhibited off-target effects against PTP1B or SHP1 [3] [8].
  • Poor Bioavailability: Positively charged catalytic pockets attract polar inhibitors with limited cell permeability and oral bioavailability [2] [8].

Allosteric inhibitors circumvent these limitations by targeting a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This pocket is unique to SHP2 and stabilizes its autoinhibited conformation [8] [9]. SHP099, the prototypical allosteric inhibitor (IC₅₀ = 0.071 μM), acts as a "molecular glue" by hydrogen-bonding with Arg111 and Glu250, while its dichlorophenyl group engages in π-cation interactions [8] [2]. This mechanism ensures:

  • High selectivity (>100-fold vs. SHP1/PTP1B) [8].
  • Improved pharmacokinetics due to reduced polarity [2].

Table 2: Key Allosteric SHP2 Inhibitors in Development

CompoundIC₅₀ (SHP2)Binding Affinity (KD)Clinical Status
SHP0990.071 μM0.20 μM (SPR)Preclinical
TNO1550.011 μM0.035 μM (SPR)Phase I/II
RMC-46300.033 μM0.099 μM (SPR)Phase I/II
Shp2-IN-251.2 μM0.20 μM (GCI)Preclinical

Shp2-IN-25 exemplifies modern allosteric design. Derived from SHP099 optimization, it features a novel tail heterocycle (e.g., substituted piperazine) that extends into a hydrophobic subpocket near Phe113 and Ser117, enhancing binding affinity (KD = 0.20 μM) [2]. Its pyrazine core maintains critical hydrogen bonds with Arg111, while optimized logP values (∼2.5) ensure membrane permeability [2]. Though less potent than TNO155, Shp2-IN-25 shows significant tumor growth inhibition in xenograft models of lung cancer and somatotroph tumors, validating the allosteric strategy [2] [6].

Properties

Product Name

Shp2-IN-25

IUPAC Name

N-[[(3R,5S)-5-phenylpyrrolidin-3-yl]methyl]-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanyl-3H-imidazo[4,5-b]pyrazin-2-amine

Molecular Formula

C22H20F3N7S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C22H20F3N7S/c23-22(24,25)18-16(7-4-8-26-18)33-17-12-28-19-20(30-17)32-21(31-19)29-11-13-9-15(27-10-13)14-5-2-1-3-6-14/h1-8,12-13,15,27H,9-11H2,(H2,28,29,30,31,32)/t13-,15+/m1/s1

InChI Key

RZNLHKIZYUAZEQ-HIFRSBDPSA-N

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F

Isomeric SMILES

C1[C@H](CN[C@@H]1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.